molecular formula C7H6Cl2O2S B1293593 p-Chlorophenyl chloromethyl sulfone CAS No. 5943-04-4

p-Chlorophenyl chloromethyl sulfone

Cat. No.: B1293593
CAS No.: 5943-04-4
M. Wt: 225.09 g/mol
InChI Key: SAOGOJANGOKVRG-UHFFFAOYSA-N
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Description

p-Chlorophenyl chloromethyl sulfone: This compound is a sulfone derivative that contains a chlorine and a chloromethyl group attached to a benzene ring.

Biochemical Analysis

Biochemical Properties

p-Chlorophenyl chloromethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with microsomal enzymes, which are involved in the metabolism of endogenous and exogenous substances. The compound induces microsomal enzyme proliferation, leading to increased rates of biotransformation of various chemicals . This interaction enhances the clearance of exogenous organic substances and may contribute to toxicologic tolerance to repeated exposures.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce enzyme activity, leading to changes in metabolic processes within the cell . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to microsomal enzymes, leading to their activation and subsequent increase in metabolic activity . This activation results in the enhanced clearance of various chemicals from the body. Additionally, this compound can inhibit certain enzymes, leading to alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and undergoes degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s activity can persist for several days, with gradual degradation over time . Long-term exposure to this compound can lead to sustained changes in enzyme activity and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces enzyme activity and enhances metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including liver toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s impact on enzyme activity and metabolism becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound undergoes S-oxidation and ring-oxidation, leading to the formation of metabolites that are further conjugated with sulfate or glucuronide . These metabolic pathways enhance the clearance of the compound from the body and contribute to its overall pharmacokinetic behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and metabolism . Its distribution within tissues can influence its overall pharmacological and toxicological properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and proteins, leading to changes in cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl chloromethyl sulfone typically involves the chloromethylation of p-chlorophenyl sulfone. This can be achieved through the reaction of p-chlorophenyl sulfone with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Chlorophenyl chloromethyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of sulfides.

    Substitution: The chloromethyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: p-Chlorophenyl chloromethyl sulfone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: Its unique chemical structure allows for the design of novel drug candidates.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    p-Chlorophenyl sulfone: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    p-Chlorophenyl methyl sulfone: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness: p-Chlorophenyl chloromethyl sulfone is unique due to the presence of both the chloromethyl and sulfone groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-chloro-4-(chloromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGOJANGOKVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208154
Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-04-4
Record name 1-Chloro-4-[(chloromethyl)sulfonyl]benzene
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Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Record name 1-chloro-4-[(chloromethyl)sulphonyl]benzene
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Record name 4-Chlorophenyl chloromethyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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